2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide
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Overview
Description
2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide can be compared with other spirocyclic compounds such as:
1,3-Dioxane derivatives: These compounds have oxygen atoms in the ring system and exhibit different chemical reactivity.
1,3-Dithiane derivatives: These contain sulfur atoms and have distinct properties compared to the 2,2-dioxide compound.
1,3-Oxathiane derivatives: These compounds have both oxygen and sulfur atoms in the ring, similar to this compound, but with different spatial arrangements. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2λ6-thia-9-azaspiro[5.5]undecane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-1-2-9(8-13)3-5-10-6-4-9/h10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHDUVYTCPXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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